1-(4-Nitrophenyl)-1h-1,2,4-triazole
Overview
Description
“1-(4-Nitrophenyl)-1h-1,2,4-triazole” is a chemical compound that likely contains a nitrophenyl group and a 1,2,4-triazole group . Nitrophenyl compounds are aromatic compounds that contain a nitro group (-NO2) attached to a phenyl group. The 1,2,4-triazole is a type of triazole with a three-membered ring structure containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-(4-Nitrophenyl)-1h-1,2,4-triazole” would likely involve a phenyl ring attached to a nitro group and a 1,2,4-triazole ring. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various reactions, including reduction and nucleophilic substitution . The 1,2,4-triazole group can also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Nitrophenyl)-1h-1,2,4-triazole” would depend on its exact molecular structure. Nitrophenyl compounds are generally yellow to orange solids that are slightly soluble in water .Scientific Research Applications
Thermal Stability and Acoustic Fingerprint Spectra
1-(4-Nitrophenyl)-1H-1,2,4-triazole and related compounds have been studied for their thermal stability, which is crucial for applications in propellants and explosives, particularly in rocket fuels. The thermal decomposition and acoustic fingerprint spectra of these compounds, including 1-(4-methyl-3,5-dinitrophenyl)-1H-1,2,4-triazole and 1-(4-methoxy-3,5-dinitrophenyl)-1H-1,2,4-triazole, were evaluated using pulsed photoacoustic pyrolysis techniques. This research aids in understanding their behavior under varying thermal conditions, which is essential for their safe handling and application (Rao et al., 2016).
Synthesis and Antibacterial Activity
Research on 1,2,4-triazole derivatives, including 1-(4-Nitrophenyl)-1H-1,2,4-triazole, has shown promising results in the field of antimicrobial agents. Various triazole derivatives with different substituent groups exhibit significant antibacterial and antifungal activities against a range of pathogens, making them potential candidates for developing new antimicrobial drugs (Upmanyu et al., 2011).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of 1-(4-Nitrophenyl)-1H-1,2,4-triazole have been studied to understand its physical properties better. This includes analyzing the dihedral angles between the triazole ring and the nitro group with the phenyl ring, and exploring hydrogen bonding patterns and π–π stacking interactions within the crystal structure. Such research is pivotal in pharmaceutical and material sciences to predict and tailor the compound's behavior (Fun et al., 2011).
Ligand Properties and Metal Complex Formation
The 1,2,4-triazole moiety, as in 1-(4-Nitrophenyl)-1H-1,2,4-triazole, exhibits interesting ligand properties. It has been used to form complexes with various metal ions, demonstrating potential applications in materials science and catalysis. The ligand's coordination modes and the resulting metal complexes' physicochemical properties are essential areas of study (Al-Alzawi et al., 2023).
Efficiency as Activators in Chemical Reactions
1,2,4-Triazoles, such as 1-(4-Nitrophenyl)-1H-1,2,4-triazole, have been evaluated for their efficiency as activators in acid-catalyzed reactions, like phosphoramidite alcoholysis. Understanding their role and efficiency in these reactions contributes to the development of more effective and selective chemical synthesis methods (Nurminen et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-nitrophenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKLGQEQNGWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455001 | |
Record name | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-1h-1,2,4-triazole | |
CAS RN |
6219-55-2 | |
Record name | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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